molecular formula C11H14ClFO B14056253 1-(3-Chloropropyl)-2-ethoxy-5-fluorobenzene

1-(3-Chloropropyl)-2-ethoxy-5-fluorobenzene

Cat. No.: B14056253
M. Wt: 216.68 g/mol
InChI Key: DBPXFNUNJBRPNB-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-ethoxy-5-fluorobenzene is an organic compound with the molecular formula C11H14ClFO It is a derivative of benzene, substituted with a 3-chloropropyl group, an ethoxy group, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-2-ethoxy-5-fluorobenzene typically involves the alkylation of a fluorobenzene derivative. One common method is the reaction of 2-ethoxy-5-fluorobenzene with 1,3-dichloropropane in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-2-ethoxy-5-fluorobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluorine atom can be reduced under specific conditions to form a hydrogenated derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted derivatives such as 1-(3-azidopropyl)-2-ethoxy-5-fluorobenzene.

    Oxidation: Formation of 2-ethoxy-5-fluorobenzaldehyde or 2-ethoxy-5-fluorobenzoic acid.

    Reduction: Formation of 1-(3-propyl)-2-ethoxy-5-fluorobenzene.

Scientific Research Applications

1-(3-Chloropropyl)-2-ethoxy-5-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-5-fluorobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the ethoxy and chloropropyl groups can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Chloropropyl)-2-ethoxy-5-fluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the ethoxy group, fluorine atom, and chloropropyl group makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C11H14ClFO

Molecular Weight

216.68 g/mol

IUPAC Name

2-(3-chloropropyl)-1-ethoxy-4-fluorobenzene

InChI

InChI=1S/C11H14ClFO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3

InChI Key

DBPXFNUNJBRPNB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)F)CCCCl

Origin of Product

United States

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